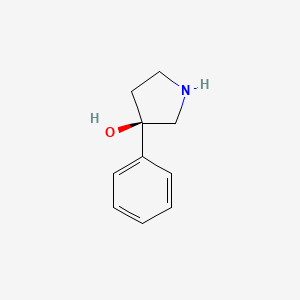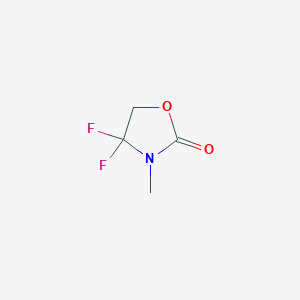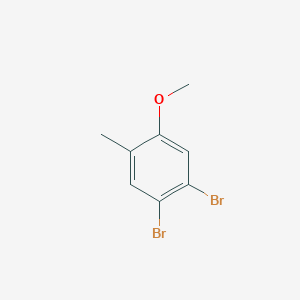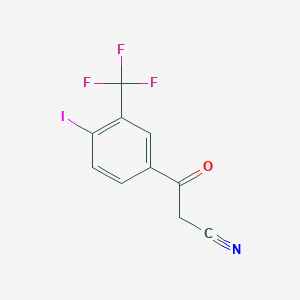![molecular formula C9H9N3O B12845199 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-dimethylbenzene with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable oxidizing agent, such as sodium nitrite, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1H-benzo[d][1,2,3]triazole-5-carbaldehyde
- 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
- 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Uniqueness
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
1,4-dimethylbenzotriazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-7(5-13)3-4-8-9(6)10-11-12(8)2/h3-5H,1-2H3 |
InChI 键 |
ULOJIUNCSYDBRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=NN2C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

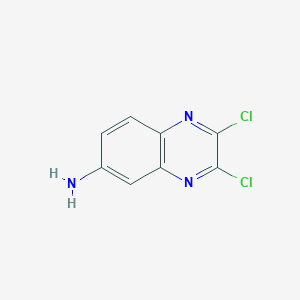
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
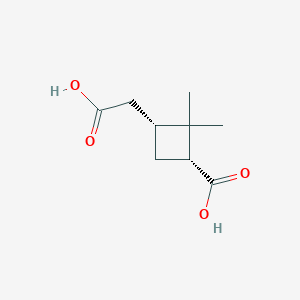
![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)

![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
